molecular formula C30H24Sn B13964151 Triphenyl-(4-phenylphenyl)stannane CAS No. 41411-81-8

Triphenyl-(4-phenylphenyl)stannane

Cat. No.: B13964151
CAS No.: 41411-81-8
M. Wt: 503.2 g/mol
InChI Key: UBCFSMYKOIZDGC-UHFFFAOYSA-N
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Description

Triphenyl-(4-phenylphenyl)stannane is an organotin compound, specifically an arylstannane, valued in research for its role in synthetic organic chemistry. Its primary application is as a reagent in Stille cross-coupling reactions , a palladium-catalyzed process that forms a new carbon-carbon bond between an organotin compound and an organic electrophile . In these reactions, the triphenylstannanyl group acts as a nucleophilic transfer agent, with the palladium catalyst facilitating its coupling with partners such as aryl or vinyl halides . This mechanism is fundamental for constructing complex organic frameworks, including conjugated polymers and natural products. While specific studies on this exact compound are not cited here, its structure, featuring a tetraphenyl-substituted core, suggests utility in materials science research, particularly in the synthesis of extended pi-conjugated systems for optoelectronic applications. The compound's stability and specific reactivity profile make it a valuable building block for research and development laboratories. This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

41411-81-8

Molecular Formula

C30H24Sn

Molecular Weight

503.2 g/mol

IUPAC Name

triphenyl-(4-phenylphenyl)stannane

InChI

InChI=1S/C12H9.3C6H5.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h1,3-10H;3*1-5H;

InChI Key

UBCFSMYKOIZDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of triaryl stannanes such as this compound typically involves the formation of the carbon-tin bond via:

  • Reaction of aryllithium or arylmagnesium (Grignard) reagents with triphenyltin halides.
  • Radical nucleophilic substitution (SRN1) reactions involving organotin nucleophiles and haloarenes.
  • Palladium-catalyzed cross-coupling reactions (Stille-type) using aryl halides and triphenyltin reagents.

Each method has its advantages and limitations in terms of substrate scope, functional group compatibility, and reaction conditions.

Preparation via Aryllithium or Grignard Reagents

One classical and widely used approach is the reaction of an arylmetal reagent with triphenyltin chloride or bromide. For this compound, the 4-phenylphenyl moiety is first converted into the corresponding aryllithium or Grignard reagent, which then reacts with triphenyltin halide to yield the target compound.

Typical reaction scheme:

$$
\text{4-Phenylphenyl-Li or 4-Phenylphenyl-MgBr} + \text{Ph}3\text{SnCl} \rightarrow \text{Ph}3\text{Sn-(4-phenylphenyl)} + \text{LiCl or MgBrCl}
$$

  • Reagents and conditions:

    • Preparation of 4-phenylphenyl lithium or magnesium bromide by halogen-metal exchange or direct metal insertion.
    • Reaction with triphenyltin chloride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
    • Temperature control is crucial (often low temperatures, e.g., -78 °C to 0 °C) to minimize side reactions.
  • Advantages:

    • Straightforward and well-established method.
    • High yields achievable with pure reagents.
  • Limitations:

    • Sensitive to moisture and air.
    • Functional group tolerance is limited due to the strong nucleophilicity and basicity of organolithium and Grignard reagents.

Radical Nucleophilic Substitution (SRN1) Approach

Recent advances have demonstrated the utility of SRN1 mechanisms in the preparation of triaryl stannanes. This method involves the photostimulated or thermally induced reaction of aryl halides with organotin nucleophiles, such as triphenylstannyl anions, often in the presence of a radical initiator or under light irradiation.

  • Mechanism:

    • The aryl halide undergoes single-electron transfer (SET) to form an aryl radical intermediate.
    • The aryl radical reacts with the triphenylstannyl anion to form the triaryl stannane.
    • This process can proceed under milder conditions compared to organolithium routes.
  • Example:

    • Reaction of 4-bromobiphenyl with LiSnPh3 in THF solvent yields this compound.
    • Radical traps increase cine substitution products, indicating radical intermediates are involved.
  • Advantages:

    • Milder conditions and better functional group tolerance.
    • Avoids the need for highly reactive organolithium reagents.
  • Limitations:

    • Requires careful control of radical conditions.
    • Possible formation of side products via benzyne intermediates in some substrates.

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

The Stille reaction is a powerful method for forming carbon-carbon bonds using organostannanes. While typically used for coupling, it can also be employed in the synthesis of triaryl stannanes by reacting aryl halides with triphenylstannyl reagents under palladium catalysis.

  • Typical conditions:

    • Pd(0) catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2.
    • Solvents like DMF, toluene, or mixtures thereof.
    • Temperatures ranging from ambient to reflux conditions.
  • Example:

    • Coupling of 4-halobiphenyls with triphenylstannane derivatives to yield this compound.
  • Advantages:

    • High selectivity and functional group compatibility.
    • Catalytic process reduces reagent consumption.
  • Limitations:

    • Requires palladium catalysts, which can be expensive.
    • Organotin reagents are toxic and require careful handling.

Comparative Data Table of Preparation Methods

Preparation Method Reagents & Conditions Advantages Limitations Typical Yield Range
Aryllithium/Grignard + Ph3SnCl 4-Phenylphenyl-Li or MgBr + Ph3SnCl, THF, low temp Well-established, high yield Moisture sensitive, limited functional group tolerance 70-90%
SRN1 Radical Substitution Aryl halide + LiSnPh3, THF, light or radical initiator Mild conditions, better functional group tolerance Radical side reactions, requires radical control 60-85%
Palladium-Catalyzed Stille Reaction Aryl halide + Ph3SnH or Ph3SnX, Pd catalyst, DMF/toluene, heat Catalytic, selective, functional group tolerant Expensive catalyst, toxic reagents 65-90%

Chemical Reactions Analysis

Types of Reactions: Triphenyl-(4-phenylphenyl)stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triphenyl-(4-phenylphenyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl-(4-phenylphenyl)stannane involves the formation of reactive intermediates through homolytic cleavage of the tin-carbon bonds. These intermediates can participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl groups attached to the tin atom .

Comparison with Similar Compounds

The following section compares Triphenyl-(4-phenylphenyl)stannane with structurally related organotin compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Selected Organotin Compounds
Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
This compound C₃₀H₂₄Sn ~491.2 3 phenyl, 1 biphenyl High steric bulk, aromatic π-system
(4-Methoxyphenyl)trimethylstannane C₁₀H₁₆OSn 270.95 1 methoxyphenyl, 3 methyl Polar methoxy group, smaller size
Tributyl(4-fluorophenyl)stannane C₁₉H₃₁FSn 385.16 3 butyl, 1 fluorophenyl Lipophilic, fluorinated substituent
Triphenyltin acetate C₂₀H₁₈O₂Sn 409.06 3 phenyl, 1 acetoxy Bioactive acetoxy group

Key Observations :

  • Steric Effects : this compound’s biphenyl group imposes greater steric hindrance than methyl or methoxy groups in (4-Methoxyphenyl)trimethylstannane . This bulk may reduce reactivity in nucleophilic substitution reactions but enhance stability in high-temperature applications.
  • Polarity : The methoxy group in (4-Methoxyphenyl)trimethylstannane increases polarity, improving solubility in polar solvents compared to the highly aromatic this compound .
  • Lipophilicity: Tributyl(4-fluorophenyl)stannane’s alkyl chains enhance lipophilicity, making it suitable for organic synthesis in non-polar media .

Physicochemical Properties

  • Thermal Stability : Bulky aromatic substituents (e.g., biphenyl) typically enhance thermal stability compared to alkyl-substituted stannanes like tributyl derivatives .
  • Solubility: Aromatic stannanes are generally less soluble in polar solvents due to their non-polar π-systems. For example, Triphenyltin acetate shows moderate aqueous solubility owing to its acetoxy group, whereas this compound is likely soluble only in aromatic hydrocarbons or chlorinated solvents .

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